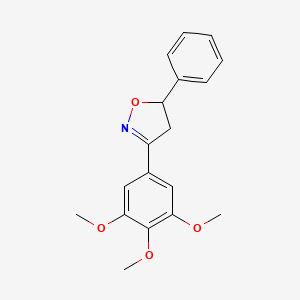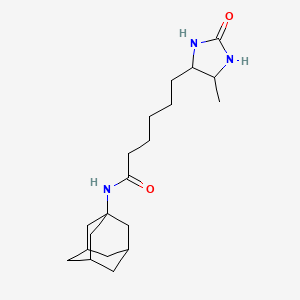![molecular formula C17H9N7O5 B11054708 {Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11054708.png)
{Amino[1-cyano-2-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[25]OCT-1-YL]METHYLENE}MALONONITRILE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE typically involves multi-step organic reactions. The starting materials often include aromatic amines and nitriles, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product. Additionally, the optimization of reaction parameters and the use of environmentally friendly solvents are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of catalysts.
Major Products
For example, the oxidation of aromatic amines can yield quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored for developing new drugs with improved efficacy and safety profiles.
Industry: The compound’s reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[25]OCT-1-YL]METHYLENE}MALONONITRILE include other spirocyclic compounds and derivatives of aromatic amines and nitriles
Uniqueness
What sets 2-{AMINO[1-CYANO-2-(3-NITROPHENYL)-4,6,8-TRIOXO-5,7-DIAZASPIRO[2.5]OCT-1-YL]METHYLENE}MALONONITRILE apart is its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H9N7O5 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-[amino-[2-cyano-1-(3-nitrophenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H9N7O5/c18-5-9(6-19)12(21)16(7-20)11(8-2-1-3-10(4-8)24(28)29)17(16)13(25)22-15(27)23-14(17)26/h1-4,11H,21H2,(H2,22,23,25,26,27) |
InChI Key |
IOSVNHSAHKWGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C23C(=O)NC(=O)NC3=O)(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B11054635.png)
![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B11054640.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B11054641.png)

![2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11054652.png)
![7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11054663.png)
![2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-](/img/structure/B11054669.png)

![N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11054677.png)

![6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11054691.png)
![6-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11054694.png)
![Methyl 7-(4-chlorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11054700.png)
![5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B11054706.png)
